N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-2-28-11-10-19-17(13-28)23(31)29(22(27-19)15-6-4-3-5-7-15)14-21(30)26-20-9-8-16(24)12-18(20)25/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZKBIDFYGNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the pyrido[4,3-d]pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind with high affinity to its targets, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone vs. Pyrido[4,3-d]pyrimidinone
- Compound from : Features a thieno[2,3-d]pyrimidinone core with a sulfur atom replacing the pyrido ring’s nitrogen. Impact: Reduced basicity due to sulfur’s electronegativity; lower melting point (143–145°C) compared to pyrido analogs . Molecular Weight: 369.44 g/mol.
Thieno[3,2-d]pyrimidinone Derivatives
- Compound from : Contains a thieno[3,2-d]pyrimidinone core with a 2-chloro-4-methylphenyl acetamide. Impact: Increased molecular weight (409.89 g/mol) due to sulfur and chlorine atoms. The thiophene ring may enhance π-stacking but reduce solubility .
Substituent Effects on Acetamide Side Chains
Halogenated Phenyl Groups
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[4,3-d]pyrimidine core. Its molecular formula is , indicating the presence of chlorine and fluorine substituents that may influence its biological interactions.
Research has indicated that compounds containing pyrido[4,3-d]pyrimidine moieties exhibit various biological activities. The mechanisms often involve:
- Enzyme Inhibition : Many derivatives have shown inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains.
In Vitro Studies
In vitro studies have evaluated the biological activity of this compound against several targets:
| Target | Activity | IC50 Values |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate inhibition | 19.2 μM |
| Butyrylcholinesterase (BChE) | Moderate inhibition | 13.2 μM |
| COX-2 | Moderate inhibition | Not specified |
| LOX | Moderate inhibition | Not specified |
These results indicate that the compound has promising potential as a therapeutic agent targeting neurological and inflammatory conditions.
Case Studies
- Cholinesterase Inhibition : A study focused on the cholinesterase inhibitory activity of related compounds found that modifications to the phenyl substituent significantly affected enzyme inhibition. The presence of halogen atoms like chlorine enhanced the inhibitory effect against AChE and BChE .
- Antimicrobial Activity : Another investigation revealed that derivatives of pyrido[4,3-d]pyrimidines displayed significant antimicrobial activities against both Gram-positive and Gram-negative bacteria . The observed efficacy was attributed to their ability to disrupt bacterial cell wall synthesis.
Pharmacological Implications
The biological activities exhibited by this compound suggest its potential use in treating conditions such as:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties.
- Inflammatory Disorders : Through inhibition of COX and LOX enzymes.
- Infectious Diseases : As an antimicrobial agent.
Q & A
Q. Table 1: Key ¹H NMR Peaks (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH (amide) | 10.10 | Singlet | Acetamide NH |
| Aromatic H | 7.28–7.82 | Multiplet | Phenyl rings |
| CH₃ (ethyl) | 1.20 | Triplet | Ethyl group |
Intermediate: How is biological activity assessed for this compound?
Answer:
- In vitro assays :
- Molecular Docking : AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, VEGFR-2) using PDB structures (e.g., 1M17) .
Intermediate: How do solubility and stability vary under physiological conditions?
Answer:
- Solubility :
- Aqueous : Poor solubility (<0.1 mg/mL in PBS); enhanced using DMSO or β-cyclodextrin complexes .
- Organic solvents : High solubility in DMF or DCM (>50 mg/mL) .
- Stability :
- pH dependence : Stable at pH 6–8 (HPLC monitoring over 72h); degrades in acidic (pH <3) or alkaline (pH >10) conditions .
- Thermal stability : Decomposition >200°C (TGA analysis) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions arise from variations in:
- Assay conditions : Cell line specificity (e.g., HeLa vs. HT-29) or incubation time (24h vs. 48h) .
- Compound purity : Impurities >5% (HPLC) may skew IC₅₀ values; repurify via preparative HPLC .
- Structural analogs : Compare with derivatives lacking the 4-chloro-2-fluorophenyl group (e.g., reduced activity in N-(4-methylphenyl) analogs) .
Q. Table 2: Bioactivity Comparison of Analogs
| Compound Modification | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) |
|---|---|---|
| Parent Compound | 12.3 | 8.5 |
| 4-Methylphenyl Substituent | 45.6 | 32.1 |
| Pyrimidine Core Removal | >100 | >64 |
Advanced: How to optimize synthetic routes for scalability and yield?
Answer:
- Catalyst optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for higher acylation yields (85% → 92%) .
- Solvent selection : Use toluene instead of DMF for greener synthesis (recycling via distillation) .
- Temperature control : Microwave-assisted synthesis reduces reaction time (16h → 2h) at 120°C .
Q. Table 3: Optimized Reaction Conditions
| Step | Catalyst/Solvent | Yield Improvement |
|---|---|---|
| Acylation | EDCI in THF | 85% → 92% |
| Cyclization | Microwave, toluene | 65% → 78% |
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Kinetic Studies : Surface plasmon resonance (SPR) to determine binding kinetics (kₐₙₒₙ/kₒff) to EGFR .
- Molecular Dynamics (MD) : 100ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites in liver microsomes (CYP3A4 involvement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
